1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine
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Overview
Description
1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrrole-containing phenylmethyl group
Preparation Methods
The synthesis of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.
Attachment of Pyrrole-Containing Phenylmethyl Group: The final step involves the attachment of the pyrrole-containing phenylmethyl group through a Friedel-Crafts alkylation reaction using appropriate pyrrole derivatives and phenylmethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, sulfonates, and organometallic compounds.
Scientific Research Applications
1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine can be compared with similar compounds, such as:
1-(1-Phenylethyl)piperazine: Lacks the pyrrole-containing phenylmethyl group, resulting in different chemical and biological properties.
4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine:
1-(1-Phenylethyl)-4-phenylpiperazine: Contains a phenyl group instead of the pyrrole-containing phenylmethyl group, affecting its chemical behavior and biological activity.
Properties
CAS No. |
918481-39-7 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(1-phenylethyl)-4-[(3-pyrrol-1-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H27N3/c1-20(22-9-3-2-4-10-22)25-16-14-24(15-17-25)19-21-8-7-11-23(18-21)26-12-5-6-13-26/h2-13,18,20H,14-17,19H2,1H3 |
InChI Key |
IPFLPLYJEWREJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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